Octanoate

Vue d'ensemble

Description

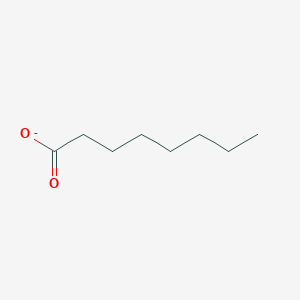

Octanoate, also known as caprylate, is a medium-chain fatty acid that is commonly found in milk, coconut oil, and palm kernel oil. It has been widely used in various fields, such as food, cosmetics, and pharmaceuticals. Recently, the scientific community has shown a growing interest in the potential benefits of octanoate in scientific research.

Applications De Recherche Scientifique

Oxidative Deterioration in Oils and Fats : Octanoate has been utilized to assay oxidative deterioration in oils and fats. It is particularly effective in measuring oxidative damage where initial peroxides have been destroyed, making it useful in assessing the quality of refined or deteriorated oils and fats (Peers & Swoboda, 1979).

Adipogenic Differentiation in Preadipocytes : Research on porcine preadipocytes indicates that octanoate can induce adipogenic differentiation and lipid accumulation. This study compared the effects of octanoate with those of rosiglitazone, a known activator of PPAR-γ, suggesting complex and gene-dependent actions of octanoate (Suzuki et al., 2013).

Functional Marker of Brain Activity : [1-14C]Octanoate has been used as a rapid functional marker for brain activity. Its autoradiographic pattern reflects differences in blood flow and energy metabolism, making it useful in studying functional brain anatomy (Rowley & Collins, 1985).

Intestinal Health in Fish : A study on Larimichthys crocea showed that dietary octanoate alleviated intestinal damage caused by excess soybean oil. It improved intestinal barrier function, reduced oxidative stress and inflammatory response, and rectified microbial dysbiosis, highlighting its potential role in vertebrate intestinal health (Zhang et al., 2022).

Gastric Emptying Assessment : Octanoate has been used in breath tests to assess gastric emptying. Although not universally accepted, recent methodologies have enhanced its comparability with established techniques, suggesting its potential as a diagnostic tool (Jackson & Bluck, 2005).

Aroma Composition in Wines : In the wine industry, octanoate compounds, specifically ethyl octanoate, have been identified as significant contributors to the aroma of New Zealand Pinot Noir wines, influencing red cherry and black cherry aromas (Tomasino et al., 2015).

Catalysis in Chemical Synthesis : Iron octanoate, combined with different aromatic N,N-donors, serves as a catalyst precursor for hydrosilylation of carbonyl compounds, suggesting its application in chemical synthesis (Muller et al., 2011).

Liver Function Assessment : [1-11C]Octanoate has been evaluated as a radiopharmaceutical for liver function assessment using positron emission tomography (PET), demonstrating its potential in clinical diagnostics (Yamamura et al., 1998).

Control of Hepatic Gluconeogenesis : Octanoate activates the gluconeogenic pathway in rat liver, affecting glucose production and indicating its relevance in metabolic studies (González‐Manchón et al., 1989).

Industrial Production of Octanoic Acid : Research on Escherichia coli demonstrates the production of 1-octanol from octanoic acid, highlighting its significance in the bio-production of industrially relevant compounds (Hernández Lozada et al., 2020).

Propriétés

IUPAC Name |

octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995277 | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octanoate | |

CAS RN |

74-81-7 | |

| Record name | Octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate](/img/structure/B1194101.png)

![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)

![3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol](/img/structure/B1194118.png)